molecular formula C7H12 B074454 1,5-Heptadiene CAS No. 1541-23-7

1,5-Heptadiene

Cat. No. B074454
CAS RN: 1541-23-7
M. Wt: 96.17 g/mol
InChI Key: ZGXMNEKDFYUNDQ-GQCTYLIASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,5-Heptadiene is a compound that has been studied in various contexts within the field of organic chemistry. Its applications range from being a fundamental building block in organic synthesis to its role in the formation of more complex chemical structures.

Synthesis Analysis

1,5-Heptadiene and its derivatives have been synthesized through various methods. For instance, Tsai et al. (2003) described the synthesis of 1,6-heptadienes substituted with nucleic acid bases via Mitsunobu condensations (Tsai et al., 2003). Similarly, Hustad and Coates (2002) reported on the polymerization of 1,5-hexadiene, which is closely related to 1,5-heptadiene, with a bis(phenoxyimine) titanium catalyst system (Hustad & Coates, 2002).

Molecular Structure Analysis

The molecular structure of 1,5-heptadiene derivatives has been a subject of research. For example, Majchrzak et al. (1983) synthesized a 2,5-diazabicyclo [4.1.0]heptane, a related structure, and analyzed its magnetic resonance spectrum to determine its conformation (Majchrzak et al., 1983).

Chemical Reactions and Properties

Various studies have explored the chemical reactions and properties of 1,5-heptadiene. For instance, Dauben and Cargill (1961) studied the photochemical transformations of Δ2,5-bicyclo[2.2.1]heptadiene, which is structurally related to 1,5-heptadiene (Dauben & Cargill, 1961).

Physical Properties Analysis

The physical properties of compounds like 1,5-heptadiene are essential for understanding their behavior and potential applications. Schultz and Hargittai (1995) conducted a study on the molecular structure of gaseous 1,5-hexadiene, which shares similarities with 1,5-heptadiene, using electron diffraction (Schultz & Hargittai, 1995).

Chemical Properties Analysis

The chemical properties of 1,5-heptadiene are diverse and have been explored in various studies. For example, Kano, Takahashi, and Kawashima (2002) synthesized and analyzed the structure of a spirotellurane bearing two 1,2-oxatelluretane rings, which are related to the chemical properties of 1,5-heptadiene (Kano, Takahashi, & Kawashima, 2002).

Scientific Research Applications

  • Solvent Effects on Cope Rearrangement of 1,5-Heptadiene : Mitsuhashi and Yamamoto (1990) studied the Cope rearrangement of 4,4-dicyano-5-ethyl-1,5-heptadiene, finding that the reaction is somewhat affected by solvent polarity but is not influenced by hydrogen bonding with protic solvents. This suggests the reaction's insusceptibility to hydrogen bonding in certain environments (Mitsuhashi & Yamamoto, 1990).

  • Photochemical Transformations of Bicyclo[2.2.1]heptadiene : Dauben and Cargill (1961) explored the ultraviolet irradiation of Δ2,5-Bicyclo[2.2.1]heptadiene, leading to its isomerization to quadricyclene. This highlights the compound's potential in photochemical applications and transformations (Dauben & Cargill, 1961).

  • Cope Cyclization of 1,5-Hexadiene Radical Anion : Hammad and Wenthold (2003) discovered that the radical anion of 2,5-dicyano-1,5-hexadiene undergoes Cope cyclization. This finding is crucial for understanding the electron-catalyzed cyclization reactions in such compounds (Hammad & Wenthold, 2003).

  • Synthesis and Cyclization of Nucleic Acid Base-Substituted Heptadienes : Tsai et al. (2003) synthesized 1,6-heptadienes substituted with nucleic acid bases, exploring their cyclization and free-radical addition reactions. This study contributes to the understanding of heptadienes' reactivity and potential in synthesizing nucleic acid derivatives (Tsai et al., 2003).

  • Cobalt(I) Complexes Involving Bicyclo[3.2.0]heptadienes : Angermund, Betz, and Butenschön (1993) studied cobalt(I) complexes with bicyclo[3.2.0]heptadienes, offering insights into the synthesis and properties of such complexes. This research contributes to the field of organometallic chemistry (Angermund, Betz, & Butenschön, 1993).

Safety And Hazards

1,5-Heptadiene is a highly flammable liquid and vapor. It is fatal if swallowed . In case of skin contact, contaminated clothing should be removed immediately and the skin should be rinsed with water . In case of ingestion, immediate medical attention is required .

properties

IUPAC Name

(5E)-hepta-1,5-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12/c1-3-5-7-6-4-2/h3-4,6H,1,5,7H2,2H3/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGXMNEKDFYUNDQ-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/CCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

96.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5-Heptadiene

CAS RN

1541-23-7
Record name 1,5-Heptadiene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001541237
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,5-Heptadiene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93796
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (5E)-hepta-1,5-diene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,5-Heptadiene
Reactant of Route 2
Reactant of Route 2
1,5-Heptadiene
Reactant of Route 3
Reactant of Route 3
1,5-Heptadiene
Reactant of Route 4
Reactant of Route 4
1,5-Heptadiene
Reactant of Route 5
1,5-Heptadiene
Reactant of Route 6
1,5-Heptadiene

Citations

For This Compound
871
Citations
A Amano, M Uchiyama - The Journal of Physical Chemistry, 1965 - ACS Publications
Gas phase thermal reaction of 3-methyl-l, 5-hexadiene and 1, 5-heptadienehas been studied in a static apparatus at a pressure of about 2 mm. and temperatures rangingfrom 178 to 250…
Number of citations: 26 pubs.acs.org
TE Wessel, JA Berson - Journal of the American Chemical Society, 1994 - ACS Publications
The pyrolysis of (£)-5-methylocta-l, 2, 6-triene (1) has been designed tobring to light a stepwise Cope rearrangement by stabilization of the putative biradical intermediate. Compound 1 …
Number of citations: 17 pubs.acs.org
R Srinivasan, KH Carlough - Journal of the American Chemical …, 1967 - ACS Publications
The mercury (,) photosensitized internal cycloaddition reactions of 1, 4-pentadiene, 2-methyl-l, 4-pentadiene, 2, 4-dimethyl-l, 4-pentadiene, 1, 5-hexadiene, 2-methyl-l, 5-hexadiene, 1, 5-…
Number of citations: 233 pubs.acs.org
L Skatteboel, Y Stenstroem - Acta Chem Scand, 1989 - actachemscand.org
A three step synthesis of 3-acetoxy-2, 6-dimethyl-1, 5-heptadiene is described. Starting from methyl chloroacetate and methyl acrylate, trans-and cis-dimethyl 1, 2-cyclopro-…
Number of citations: 8 actachemscand.org
SK Kang, CS Park - Organic preparations and procedures …, 1990 - Taylor & Francis
The sex pheromone of the Comstock mealybug, Pseudococ cus comstocki Kuwana, one of the most serious pests of apple, pear and other agricultural crops, has been isolated and …
Number of citations: 5 www.tandfonline.com
S Kita, K Fukui - Bulletin of the Chemical Society of Japan, 1969 - journal.csj.jp
In order to understand the mechanism of the photosensitized, stereospecific cyclization of 3-methylene-1,5-heptadiene, we calculated the electronic state of two intermediates (13 …
Number of citations: 10 www.journal.csj.jp
WD Huntsman - Journal of the American Chemical Society, 1960 - ACS Publications
The behavior of several simple 1, 5-alkadienes at 460 has been investigated. 2-Methyl-l, 5-hexadiene yields 1, 5-hexadiene and 2, 5-dimethyl-l, 5-hexadiene; the reversibility of this …
Number of citations: 13 pubs.acs.org
LE Overman, EJ Jacobsen - Journal of the American Chemical …, 1982 - ACS Publications
Results Our investigation was identical in strategy with the earlier study of the thermal Cope rearrangement by Hill and Gilman. 11 Unfortunately, we could not use the diene employed …
Number of citations: 91 pubs.acs.org
T KAWAI, Y YAMAZAKI, M NISHIKAWA - Journal of The Japan …, 1984 - jstage.jst.go.jp
テルペノイド系化合物の基本原料として重要な 6-メチル-5-ヘプテン-2-オンの前駆物質である 6-メチル-1, 5-ヘプタジエンを 2, 3-ジメチル-2-ブテンと 1, 5-ヘキサジエンとの共不均化反応により合成する…
Number of citations: 0 www.jstage.jst.go.jp
RSH Liu, GS Hammond - Journal of the American Chemical …, 1967 - ACS Publications
When irradiated in the presence of photosensitizers, myrcene cyclizes to give 5, 5-dimethyl-l-vinyl-bicyclo [2.1. 1] hexane (1). 3-Methylene-l, 5-hexadiene, 3-methylene-l, 6-heptadiene, …
Number of citations: 185 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.